molecular formula C13H8F3NO4 B7867072 3-[2-Nitro-4-(trifluoromethyl)phenoxy]phenol CAS No. 71626-84-1

3-[2-Nitro-4-(trifluoromethyl)phenoxy]phenol

Cat. No.: B7867072
CAS No.: 71626-84-1
M. Wt: 299.20 g/mol
InChI Key: GRQREMUJQBFPQY-UHFFFAOYSA-N
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Description

3-[2-Nitro-4-(trifluoromethyl)phenoxy]phenol is an organic compound characterized by the presence of a nitro group, a trifluoromethyl group, and a phenoxy group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-Nitro-4-(trifluoromethyl)phenoxy]phenol typically involves the nucleophilic aromatic substitution reaction. One common method is the reaction of 2-nitro-4-(trifluoromethyl)phenol with a phenol derivative under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and a solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

3-[2-Nitro-4-(trifluoromethyl)phenoxy]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 3-[2-Amino-4-(trifluoromethyl)phenoxy]phenol, while substitution reactions can produce various ethers or esters .

Scientific Research Applications

3-[2-Nitro-4-(trifluoromethyl)phenoxy]phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[2-Nitro-4-(trifluoromethyl)phenoxy]phenol involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. These properties contribute to its potential biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-Nitro-4-(trifluoromethyl)phenoxy]phenol is unique due to the combination of its functional groups, which impart specific chemical and physical properties.

Properties

IUPAC Name

3-[2-nitro-4-(trifluoromethyl)phenoxy]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO4/c14-13(15,16)8-4-5-12(11(6-8)17(19)20)21-10-3-1-2-9(18)7-10/h1-7,18H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRQREMUJQBFPQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90290478
Record name 3-[2-nitro-4-(trifluoromethyl)phenoxy]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90290478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71626-84-1
Record name NSC68885
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68885
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-[2-nitro-4-(trifluoromethyl)phenoxy]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90290478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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